molecular formula C12H15NO4 B15161695 3-(2,4-Dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide CAS No. 664965-52-0

3-(2,4-Dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide

Katalognummer: B15161695
CAS-Nummer: 664965-52-0
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: IVEDURRDVCEMGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-Dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a dihydroxyphenyl group, a methoxyethyl group, and a prop-2-enamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dihydroxybenzaldehyde and 2-methoxyethylamine.

    Formation of Schiff Base: The 2,4-dihydroxybenzaldehyde reacts with 2-methoxyethylamine to form a Schiff base intermediate.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Amidation: The amine undergoes amidation with acryloyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-Dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,4-Dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2,4-Dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cellular metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2,4-Dihydroxyphenyl)prop-2-enamide: Lacks the methoxyethyl group, which may affect its biological activity.

    N-(2-Methoxyethyl)prop-2-enamide:

Uniqueness

3-(2,4-Dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is unique due to the presence of both the dihydroxyphenyl and methoxyethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility and potential for various applications.

Eigenschaften

CAS-Nummer

664965-52-0

Molekularformel

C12H15NO4

Molekulargewicht

237.25 g/mol

IUPAC-Name

3-(2,4-dihydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide

InChI

InChI=1S/C12H15NO4/c1-17-7-6-13-12(16)5-3-9-2-4-10(14)8-11(9)15/h2-5,8,14-15H,6-7H2,1H3,(H,13,16)

InChI-Schlüssel

IVEDURRDVCEMGX-UHFFFAOYSA-N

Kanonische SMILES

COCCNC(=O)C=CC1=C(C=C(C=C1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.